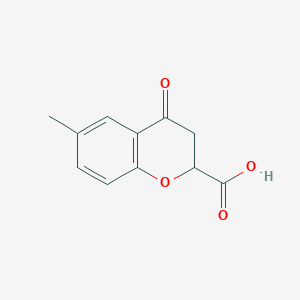

6-Methyl-4-oxo-chroman-2-carboxylic acid

Description

Significance of the Chromanone Core in Medicinal Chemistry and Chemical Biology

The chroman-4-one, or chromanone, scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one biological target. nih.govnih.gov This versatility has made it a focal point for the design and synthesis of novel therapeutic compounds. nih.gov The absence of the C2-C3 double bond in chromanones, which distinguishes them from the related chromones, leads to significant variations in their biological activities. nih.gov

Chromanone derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govresearchgate.net The structural diversity that can be achieved through substitution on the chromanone ring system allows for the fine-tuning of their biological effects. researchgate.net For instance, substitutions at the C-2, C-3, C-6, and C-7 positions have been explored to develop compounds with enhanced potency and selectivity for various biological targets. nih.gov The chromanone framework is found in various natural products and has been the basis for the development of drugs that are in clinical or experimental use. researchgate.net

Overview of 6-Methyl-4-oxo-chroman-2-carboxylic Acid as a Representative Chromanone Scaffold

This compound is a specific derivative within the broader class of chromanone compounds. While detailed research exclusively focused on this particular molecule is limited in publicly available literature, its structure serves as a representative example of a substituted chromanone-2-carboxylic acid.

| Property | Value | Source |

| CAS Number | 34857-13-1 | bldpharm.com |

| Molecular Formula | C₁₁H₁₀O₄ | bldpharm.com |

| Molecular Weight | 206.19 g/mol | bldpharm.com |

The presence of the methyl group at the 6-position of the aromatic ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. Research on related 6-substituted chroman-4-one derivatives has shown that the nature and position of substituents are crucial for their inhibitory activities against enzymes like SIRT2. nih.govacs.org For example, studies on other 6-substituted analogs suggest that this position is important for activity. acs.org

Evolution of Research Perspectives on Substituted Chroman-4-one Systems

Research into substituted chroman-4-one systems has evolved significantly over the years. Initially, much of the focus was on naturally occurring flavanones (2-phenyl-chroman-4-ones) and their biological activities. researchgate.net However, the development of new synthetic methodologies has opened up avenues for the creation of a vast array of novel chromanone derivatives with diverse substitution patterns. rsc.orgnih.gov

Recent research has been increasingly directed towards understanding the structure-activity relationships (SAR) of these synthetic chromanones. nih.govacs.org For example, extensive studies have been conducted on how substitutions at various positions of the chromanone scaffold influence its efficacy as an inhibitor of specific enzymes, such as sirtuins. nih.govacs.org These studies have revealed that even minor structural modifications can lead to significant changes in biological activity and selectivity. acs.org The development of efficient, one-step synthesis procedures, often utilizing microwave irradiation, has facilitated the rapid generation of libraries of chromanone derivatives for screening and optimization. nih.gov This has accelerated the discovery of potent and selective inhibitors for various therapeutic targets. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

6-methyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid |

InChI |

InChI=1S/C11H10O4/c1-6-2-3-9-7(4-6)8(12)5-10(15-9)11(13)14/h2-4,10H,5H2,1H3,(H,13,14) |

InChI Key |

LCXHEEOXHJNMOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 4 Oxo Chroman 2 Carboxylic Acid and Analogues

Established Synthetic Routes to the Chroman-4-one Skeleton

The construction of the chroman-4-one core is a critical step in the synthesis of 6-Methyl-4-oxo-chroman-2-carboxylic acid. Various established methods, including aldol (B89426) condensations and cyclization reactions, are employed to build this heterocyclic system.

Base-Promoted Aldol Condensation and Intramolecular Oxa-Michael Ring Closure

A common and effective strategy for synthesizing chroman-4-ones involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition. libretexts.orgmasterorganicchemistry.comlibretexts.org In this tandem reaction, a substituted 2'-hydroxyacetophenone (B8834) reacts with a suitable aldehyde or ketone in the presence of a base. The base, typically a hydroxide, deprotonates the α-carbon of the acetophenone, forming an enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other reactant in an aldol addition. masterorganicchemistry.com Subsequent heating promotes a condensation reaction, leading to the formation of an α,β-unsaturated ketone. masterorganicchemistry.comyoutube.com

The final and key step is the intramolecular oxa-Michael ring closure, where the phenoxide ion, generated by the deprotonation of the hydroxyl group on the acetophenone, attacks the β-carbon of the α,β-unsaturated system. This cyclization forms the characteristic dihydropyranone ring of the chroman-4-one skeleton. rsc.orgrsc.org The reaction can be catalyzed by both Brønsted and Lewis acids, with Brønsted acids often showing higher efficiency. semanticscholar.org Organocatalysts, such as bifunctional thiourea (B124793) derivatives, have also been successfully employed to facilitate asymmetric intramolecular oxa-Michael additions, leading to chiral chromans. nih.gov

A general representation of this process starting from 2'-hydroxy-5'-methylacetophenone (B74881) to form the core of 6-methyl-chroman-4-one is depicted below:

Step 1: Aldol Addition: The enolate of 2'-hydroxy-5'-methylacetophenone adds to an appropriate electrophile.

Step 2: Dehydration: The resulting β-hydroxy ketone undergoes dehydration to form a chalcone (B49325) intermediate.

Step 3: Oxa-Michael Cyclization: The phenoxide ion attacks the double bond to form the six-membered heterocyclic ring.

Cyclization Reactions in Chromanone Formation

Beyond the aldol condensation/oxa-Michael addition pathway, other cyclization strategies are pivotal in chromanone synthesis. One notable method involves the reaction of o-hydroxyaryl ketones with reagents that can provide the remaining two carbons of the pyranone ring, followed by cyclization. For instance, the reaction of 2'-hydroxyacetophenones with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide can lead to the formation of a diketo ester intermediate, which then cyclizes to afford a chromone-2-carboxylic acid ester. Subsequent hydrolysis yields the desired carboxylic acid. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times and often improving yields. nih.govresearchgate.net For example, the synthesis of 6-bromochromone-2-carboxylic acid was optimized using microwave irradiation, achieving a high yield of 87%. nih.govresearchgate.net

Another innovative approach involves the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids under metal-free conditions. mdpi.com This method generates carbamoyl (B1232498) radicals that undergo a decarboxylative radical cascade cyclization to produce amide-containing chroman-4-one scaffolds. mdpi.com

Considerations for the Carboxylic Acid Functionality at C-2

Introducing a carboxylic acid group at the C-2 position of the chroman-4-one skeleton requires specific synthetic design. A common strategy is to utilize a precursor that already contains the carboxylate or a group that can be readily converted to it. As mentioned, the condensation of a 2'-hydroxyacetophenone with diethyl oxalate directly installs an ethyl ester at the C-2 position, which can then be hydrolyzed to the carboxylic acid. nih.govresearchgate.netlibretexts.org

Alternative methods for introducing a carboxylic acid functionality include:

Oxidation of a C-2 substituent: If a chroman-4-one with a suitable substituent at C-2 (e.g., a primary alcohol or an aldehyde) can be synthesized, it can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. libretexts.org

Carboxylation of an organometallic intermediate: While less common for this specific scaffold, in principle, a C-2 halogenated chroman-4-one could be converted into an organometallic reagent (e.g., a Grignard reagent) and then reacted with carbon dioxide to yield the carboxylic acid. libretexts.org

Enantioselective Synthesis and Chiral Resolution Strategies

Given that many biologically active molecules are chiral, the development of methods for the enantioselective synthesis of this compound and its analogues is of high importance.

Chemoenzymatic Approaches for Stereoselective Production

Chemoenzymatic synthesis offers a powerful and green approach to producing chiral molecules with high enantiomeric purity. nih.gov Enzymes, such as lipases and alcohol dehydrogenases, can be used to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. nih.gov

For the synthesis of chiral chroman-2-carboxylic acids, a potential chemoenzymatic strategy could involve:

Enzymatic hydrolysis of a racemic ester: A racemic ester of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two compounds could then be separated.

Enzymatic reduction of a ketone: While not directly applicable to the carboxylic acid at C-2, if a related ketone precursor is used, alcohol dehydrogenases could be employed for the stereoselective reduction of the C-4 ketone, which could be a key step in a synthetic route to a specific stereoisomer.

The success of these approaches depends on finding a suitable enzyme that exhibits high activity and enantioselectivity for the specific substrate.

Diastereomeric Salt Formation for Chiral Resolution

A classical and widely used method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral base, often a naturally occurring and enantiomerically pure amine such as brucine, strychnine, or a synthetic chiral amine.

The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral amine.

This method is often reliable but can be time-consuming and may require significant optimization of the chiral resolving agent and crystallization conditions to achieve high diastereomeric excess. The table below provides a hypothetical example of chiral resolving agents that could be used.

| Chiral Resolving Agent | Type of Amine | Potential for Salt Formation |

|---|---|---|

| Brucine | Alkaloid (Base) | High |

| Strychnine | Alkaloid (Base) | High |

| (R)-(+)-α-Methylbenzylamine | Synthetic (Base) | Moderate to High |

| (S)-(-)-α-Methylbenzylamine | Synthetic (Base) | Moderate to High |

Enantiospecific Synthesis from Chiral Pool Precursors (e.g., D-mannitol, L-malic acid)

Enantiospecific synthesis leverages naturally occurring, enantiomerically pure compounds, known as the "chiral pool," as starting materials to construct complex chiral molecules. This strategy is advantageous as the stereochemistry of the target molecule is directly derived from the inherent chirality of the precursor, circumventing the need for chiral resolutions or asymmetric catalysts in later steps.

L-malic acid is a prime example of a chiral pool precursor. wikipedia.org As a dicarboxylic acid produced by all living organisms, it possesses a defined stereocenter. wikipedia.org Its natural L-isomer configuration can be exploited to introduce specific stereochemistry into a target molecule. nih.gov The synthesis of enantiopure L-malic acid can be achieved through the fermentation of fumaric acid. researchgate.net In the context of chromanone synthesis, a precursor like L-malic acid could be chemically modified through a series of reactions to build the chromanone scaffold while retaining the original stereochemical integrity. For instance, the carboxylic acid and hydroxyl groups of L-malic acid provide functional handles for elaboration into the heterocyclic ring system of a chromanone. Research has demonstrated enantiospecific crystallization behavior when L-malic acid is reacted with other chiral molecules, highlighting its utility in creating stereochemically pure systems. units.it

While direct synthesis of this compound from D-mannitol or L-malic acid is not prominently detailed in recent literature, the principle remains a foundational strategy in asymmetric synthesis. The process would involve a multi-step sequence designed to transform the acyclic, chiral precursor into the final bicyclic, chiral chromanone structure.

Green Chemistry Principles in Chiral Synthesis

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. youtube.comresearchgate.net Its twelve principles are increasingly integral to modern synthetic strategies, including the chiral synthesis of complex molecules like chromanones. acs.orgnih.gov

Key principles relevant to chromanone synthesis include:

Waste Prevention: This core principle prioritizes preventing waste over treating it after it has been created. nih.gov Strategies like one-pot and multicomponent reactions, which combine several steps without isolating intermediates, are employed to reduce solvent and material waste. nih.gov

Atom Economy: Developed by Barry Trost, this metric assesses the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. acs.org Catalysts, including enzymes, organocatalysts, and metal complexes, can enable highly selective transformations with lower energy input and waste generation. youtube.com For instance, an enantioselective intramolecular Stetter reaction catalyzed by chiral triazolium salts provides an efficient route to enantiomerically enriched chroman-4-ones. organic-chemistry.org

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov The specificity of enzymatic reactions, for example, can often target a specific site on a molecule, eliminating the need for protecting other functional groups. acs.org

Design for Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements and their associated environmental and economic impacts. youtube.com Microwave-assisted synthesis is one method used to improve energy efficiency by significantly reducing reaction times. youtube.com

Use of Renewable Feedstocks: Starting materials should be derived from renewable sources, like biomass, rather than depleting fossil fuels. youtube.com Using chiral pool precursors like L-malic acid, which can be produced via fermentation, aligns with this principle. nih.gov

By integrating these principles, the synthesis of chiral chromanones can be made more sustainable, efficient, and environmentally responsible.

Novel Synthetic Transformations Involving Chromanone Carboxylic Acids

Recent advancements in organic synthesis have introduced innovative methods for constructing and modifying the chromanone core. These cutting-edge transformations offer new pathways to create diverse analogues with high efficiency and selectivity.

Photoredox-Catalyzed Approaches for Chromanone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. nih.gov This methodology has been successfully applied to the synthesis and functionalization of chromanones. nih.govnih.gov The process typically involves a photocatalyst that, upon absorbing visible light, initiates an electron transfer cascade to generate radical intermediates. nih.govrsc.org

One notable application is the synthesis of 3-acyl-substituted chromones from chromone-3-carboxylic acids. nih.gov This operationally simple protocol uses visible-light photoredox catalysis to transform a wide variety of chromone (B188151) precursors into the desired products in excellent yields. nih.gov Another innovative approach is the doubly decarboxylative Giese reaction, which couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides (as alkyl radical precursors). nih.govrsc.org This reaction, facilitated by a photoredox catalyst and a base under an inert atmosphere, results in the formation of 2-substituted-chroman-4-ones. nih.gov The mechanism involves two distinct decarboxylation events to forge a new carbon-carbon bond at the C2 position of the chromanone ring. nih.gov

Doubly Decarboxylative Reactions for Chromanone Derivatization

Decarboxylative reactions are a valuable strategy for forming carbon-carbon bonds, as they utilize readily available carboxylic acids. researchgate.net The "doubly decarboxylative" approach involves two separate decarboxylation steps within a single reaction cascade, enabling complex transformations. mdpi.comnih.gov

This strategy has been effectively used for the derivatization of chromanones. A prominent example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. mdpi.comnih.gov Under Brønsted base catalysis, this reaction proceeds smoothly to yield biologically relevant 2-(pyridylmethyl)chroman-4-ones in good to very good yields. mdpi.comnih.gov The reaction mechanism involves the decarboxylation of both the chromone-3-carboxylic acid and the pyridylacetic acid, facilitating a subsequent Michael addition. researchgate.net

Similarly, a novel decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids has been developed. researchgate.netresearchgate.net This sequence leads to the formation of chromanones that incorporate an azlactone structural unit, which can be further transformed into protected α,α-disubstituted α-amino acid derivatives. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. asianpubs.orgrsc.org The technique involves irradiating the reaction mixture with microwaves, which causes efficient internal heating of polar solvents and reagents.

This technology has been widely applied to the synthesis of chromone and chromanone derivatives. For instance, the synthesis of various 6-methyl-2-oxo-4-substituted dihydropyrimidine (B8664642) derivatives has been achieved with high efficiency and excellent yields using microwave irradiation. asianpubs.org In another example, multicomponent reactions to produce complex chromene derivatives were performed under microwave assistance, with reaction times of only 8-10 minutes at 120°C, compared to 4-7 hours using conventional reflux. mdpi.com Aldol condensations between methyl ketones and glyoxylic acid to form 4-oxo-2-butenoic acids, key precursors, have also been significantly improved using microwave heating, reducing reaction times from hours to minutes and increasing yields. nih.gov This rapid and efficient heating allows for the swift optimization of reaction conditions and the rapid generation of libraries of chromanone analogues. rsc.org

Optimization of Reaction Conditions and Yields in Chromanone Synthesis

Achieving high yields and purity in the synthesis of chromanones requires careful optimization of various reaction parameters. This systematic process involves adjusting conditions such as catalyst, solvent, temperature, and reagent stoichiometry to find the most efficient protocol.

For example, in the development of a doubly decarboxylative, photoredox Giese reaction for synthesizing 2-substituted-chroman-4-ones, an extensive optimization study was performed. nih.gov The initial experiments focused on screening different photoredox catalysts.

Table 1: Optimization of Photocatalyst for the Doubly Decarboxylative Giese Reaction

| Entry | Photocatalyst | Yield (%) |

| 1 | Ru(bpy)₃(PF₆)₂ | 45 |

| 2 | Ru(bpz)₃(PF₆)₂ | 33 |

| 3 | Ir(ppy)₃ | 52 |

| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 68 |

| 5 | Eosin Y | 15 |

| 6 | Rose Bengal | <5 |

| 7 | 4CzIPN | 75 |

| 8 | fac-Ir(ppy)₃ | 61 |

Data adapted from a study on photoredox Giese reactions. nih.gov The table illustrates how the choice of photocatalyst significantly impacts the product yield, with 4CzIPN proving to be the most effective in this specific transformation.

Further optimization would typically involve screening solvents (e.g., CH₂Cl₂, THF, MeCN, DMSO), bases (e.g., DIPEA, Et₃N), and temperature.

Similarly, the synthesis of chromanone precursors via Friedel-Crafts acylation often requires fine-tuning. nih.gov In one study, the synthesis of a propiophenone (B1677668) intermediate was optimized by varying reaction time, temperature, and the amount of reagents under both conventional heating and microwave irradiation. nih.gov It was found that under microwave conditions, a temperature of 170°C for 5 minutes gave a moderate yield, which could be improved by adjusting the concentration of the acid promoter. nih.gov This demonstrates that a multi-parameter approach is crucial for maximizing synthetic efficiency.

The choice of catalyst is also paramount in classical approaches. The synthesis of the chromone ring itself can be catalyzed by various acids like polyphosphoric acid, hydriodic acid, or acetic acid, with the optimal choice depending on the specific substrate. ijrpc.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Method | Reaction Time | Yield (%) |

| Multicomponent Reaction for Chromene Derivative | Microwave | 8-10 min | 85-92 |

| Multicomponent Reaction for Chromene Derivative | Conventional | 4-7 h | 70-80 |

| Friedländer Reaction for Quinolines | Microwave | 30-40 min | 48-84 |

| Friedländer Reaction for Quinolines | Conventional | 4 h | Lower |

Data compiled from studies on microwave-assisted synthesis. rsc.orgmdpi.com This table highlights the significant enhancement in reaction speed and often in yield when using microwave irradiation compared to traditional heating methods.

Derivatization and Structure Activity Relationship Sar Studies of 6 Methyl 4 Oxo Chroman 2 Carboxylic Acid Analogues

Design Principles for Structural Modification

The rational design of analogues of 6-methyl-4-oxo-chroman-2-carboxylic acid is guided by established medicinal chemistry principles. These strategies aim to modulate the molecule's interaction with biological targets through precise structural modifications.

A primary strategy for derivatization involves introducing diverse functional groups at specific positions on the chroman scaffold. The carboxylic acid at the C-2 position is a common site for modification. For instance, converting the carboxylic acid to a series of N-alkyl amides introduces new hydrogen bonding capabilities and alters the lipophilicity of the molecule, which can significantly impact its biological profile. nih.gov A study on the related 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid scaffold demonstrated that synthesizing a series of N-alkyl amides (from methyl to hexyl) allowed for an evaluation of how the size of the alkyl chain influences antioxidant activity. nih.gov

Scaffold hybridization involves fusing the core chroman structure with other pharmacologically relevant heterocyclic systems to create hybrid molecules with potentially novel or enhanced biological activities. mdpi.com This approach aims to combine the beneficial features of two different scaffolds into a single molecule. For example, privileged scaffolds like thiazolidinone or isatin (B1672199) have been hybridized with other core structures to develop potent enzyme inhibitors. mdpi.com

Bioisosteric replacement is a strategy used to swap one atom or group of atoms in a molecule for another with similar physical or chemical properties, with the goal of improving potency, altering selectivity, reducing toxicity, or optimizing metabolic stability. cambridgemedchemconsulting.comdrughunter.com The carboxylic acid group at the C-2 position is a prime candidate for such replacement due to its potential for metabolic liabilities like acyl-glucuronidation and challenges with cell permeability. nih.gov

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles: These are acidic heterocycles that can mimic the charge and interaction profile of a carboxylic acid. drughunter.comnih.gov The replacement of a carboxylic acid with a tetrazole has been shown to increase potency and improve bioavailability in some drug candidates, such as in the development of the angiotensin II receptor antagonist losartan. drughunter.com

Acylsulfonamides: These groups have pKa values similar to carboxylic acids (in the range of 4-5) and can serve as effective surrogates, forming similar interactions with biological targets. nih.gov

5-Oxo-1,2,4-oxadiazoles: These planar, acidic heterocycles are another viable replacement for the carboxylic acid moiety. nih.gov

These replacements can create new intellectual property while retaining or improving the desired biological effect. drughunter.com

Impact of Substituent Position and Electronic Properties on Biological Activity

The specific location and electronic nature (i.e., electron-donating or electron-withdrawing) of substituents on the chroman ring are critical factors that govern the molecule's biological activity.

A clear relationship often exists between the features of a substituent and the resulting biological potency of the analogue. In a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides, the length of the N-alkyl chain was systematically varied to probe its effect on antioxidant activity. nih.gov The study found that inhibitory potency was directly influenced by the nature of this substituent at the C-2 position. nih.gov While specific data for the this compound series is not detailed in the provided sources, the principle is demonstrated by the analogous chromene series.

Table 1: Example of Structure-Activity Relationship in Chromene-2-Carboxamide Analogues This table is illustrative of the SAR concept based on findings from a related compound series.

| Compound | R Group (at C-2 Amide) | Relative Inhibitory Potency (Example) |

| 1 | -CH₃ (Methyl) | Moderate |

| 2 | -CH₂CH₃ (Ethyl) | High |

| 3 | -(CH₂)₂CH₃ (Propyl) | Higher |

| 4 | -(CH₂)₃CH₃ (Butyl) | Highest |

| 5 | -(CH₂)₄CH₃ (Pentyl) | Moderate |

| 6 | -(CH₂)₅CH₃ (Hexyl) | Low |

Data is representative to illustrate the principle of SAR.

This type of analysis reveals that a specific chain length (e.g., butyl) can be optimal for activity, with shorter or longer chains leading to reduced potency. nih.gov This suggests a specific binding pocket where the substituent fits, and deviations from the optimal size or lipophilicity diminish the favorable interaction.

Positional isomerism, where functional groups are placed at different locations on the scaffold, can have a profound impact on biological activity. msleelab.org Moving a substituent from one position to another can drastically alter a molecule's shape, electronic distribution, and ability to form key interactions like hydrogen bonds. msleelab.org For example, the location of a carboxylic acid group can dictate its ability to form crucial hydrogen bonds within a hydrophobic microenvironment or lead to steric repulsion that prevents optimal binding. msleelab.org

In related heterocyclic systems like quinolones, the position of substituents is known to be a key determinant of activity. nih.gov Structural modifications and the relative position of functional groups directly correlate with the molecule's ability to inhibit its target, such as DNA gyrase. nih.govresearchgate.net The difference in activity between positional isomers often arises from the specific orientation required for the molecule to fit into an enzyme's active site. A substituent at C-6 might fit perfectly into a hydrophobic pocket, while the same substituent at C-7 or C-8 could cause a steric clash, preventing effective binding.

Stereochemical Effects on Biological Efficacy

The C-2 position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). Biological systems, such as enzymes and receptors, are themselves chiral and frequently exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. rsc.org

The biological efficacy of a chiral drug can therefore reside in only one of its enantiomers (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. A clear example of this principle is seen in the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid. rsc.org In that study, two different esterases were used that could selectively hydrolyze the methyl ester of either the (S) or (R) enantiomer. rsc.org This demonstrates that enzymes in a biological system can readily distinguish between the two stereoisomers. This high enantioselectivity underscores the importance of stereochemistry in drug design; the three-dimensional arrangement of the atoms is critical for effective molecular interactions with a biological target. rsc.org Therefore, evaluating the activity of the individual (R) and (S) enantiomers of this compound derivatives is essential for developing an optimized and specific therapeutic agent.

Derivatization Strategies for Enhanced Analytical Detection

The analytical determination of carboxylic acids like this compound can present challenges, particularly in complex biological matrices. nih.gov These challenges often include poor chromatographic retention in reversed-phase liquid chromatography (LC) and weak ionization in mass spectrometry (MS). nih.gov To overcome these issues, derivatization of the carboxylic acid group is a common and effective strategy to improve detectability. nih.govnih.gov

Derivatization aims to introduce a chemical moiety that enhances the analyte's response to a particular detection method, such as UV-visible spectrophotometry, fluorescence, or mass spectrometry. nih.govgoogle.com The primary methods for derivatizing carboxylic acids involve esterification or amidation reactions. thermofisher.com

Common Derivatization Approaches for Carboxylic Acids:

Esterification with Fluorescent Diazoalkanes: Diazoalkanes can react with carboxylic acids without the need for a catalyst, making them useful for direct modification. thermofisher.com The introduction of a fluorescent tag through this method allows for highly sensitive detection. thermofisher.com

Amidation using Amines: Carboxylic acids can be coupled with various amines in the presence of a coupling agent, such as a carbodiimide. nih.gov This approach is versatile, as the choice of amine can be tailored to introduce specific properties, like a readily ionizable group for enhanced MS detection. nih.gov

Use of Picolinylamines and Hydrazinopyridines: Reagents like 2-picolylamine and 2-hydrazinopyridine (B147025) can rapidly react with carboxylic acids, leading to derivatives with improved ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). researchgate.net

Nitrophenylhydrazine (B1144169) Derivatization: The use of nitrophenylhydrazine reagents can convert carboxylic acids into products with strong absorption in the UV-visible region. google.com This is particularly useful for HPLC with diode-array detection (DAD). google.com The resulting derivative often exhibits a significant red shift in its absorption maximum, which can help to reduce interference from other components in the sample. google.com

For this compound, these derivatization strategies can be applied to develop sensitive and selective analytical methods for its quantification in various samples. The choice of derivatization reagent would depend on the analytical instrumentation available and the specific requirements of the study.

Below is a table summarizing some common derivatization reagents for carboxylic acids that could be applicable to this compound for enhanced analytical detection.

| Derivatization Reagent | Reaction Type | Purpose | Detection Method |

| Fluorescent Diazoalkanes | Esterification | Introduction of a fluorophore | Fluorescence |

| Amines (e.g., 2-Picolylamine) | Amidation | Improved ionization | LC-MS/MS |

| 2-Hydrazinopyridine | Amidation | Enhanced ESI-MS response | LC-MS/MS |

| Nitrophenylhydrazine | Hydrazone Formation | Introduction of a chromophore | HPLC-DAD |

Mechanistic Investigations and Molecular Target Identification in Biological Systems

Interactions with Biochemical Processes

The chromanone scaffold's interaction with fundamental biochemical pathways is a key area of investigation to understand its biological effects.

Participation in Metabolic Pathway Investigations

While specific investigations detailing the direct participation of 6-Methyl-4-oxo-chroman-2-carboxylic acid in metabolic pathways are limited in the available literature, related heterocyclic compounds have been designed as ligands for receptors involved in metabolic regulation. For example, derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid have been developed as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov This suggests that heterocyclic cores can be adapted to interact with significant metabolic targets.

Redox Balance Interference

The chroman nucleus is associated with interference in cellular redox balance. Some derivatives of the related 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been found to elevate intracellular levels of reactive oxygen species (ROS). nih.gov An increase in ROS can disrupt normal cellular function and induce apoptosis, contributing to antiproliferative effects. nih.gov Conversely, other chromene derivatives, such as certain 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides, have been synthesized and evaluated for their antioxidant activities, acting as free radical scavengers. nih.gov This dual potential for both pro-oxidant and antioxidant activity indicates that the substitution pattern on the chroman/chromone (B188151) scaffold is critical in determining its effect on cellular redox state.

Ergosterol (B1671047) Biosynthesis Modulation

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis pathway is a primary target for antifungal drugs. mdpi.com The pathway involves several key enzymes, including Erg11p (Cyp51), which is targeted by azole antifungals. mdpi.com Some antifungal agents function by inhibiting sterol demethylation, leading to ergosterol depletion and the accumulation of intermediate sterols, which disrupts membrane integrity. nih.gov While the direct modulation of ergosterol biosynthesis by this compound is not documented in the provided research, the search for novel antifungal agents often involves screening diverse chemical scaffolds for such inhibitory activity.

Specific Biological Activities of Chromanone-Related Scaffolds

The chromanone structure is a key pharmacophore in compounds exhibiting a range of specific biological activities, most notably antiproliferative effects against cancer cells.

Antiproliferative Effects in Cancer Cell Lines

A significant body of research highlights the antiproliferative and cytotoxic effects of chromanone and chromone derivatives across a wide spectrum of human cancer cell lines. These compounds have demonstrated varied and sometimes selective activity against different types of cancer.

For example, studies have evaluated the cytotoxic effects of chromanone derivatives on breast (MCF-7), prostate (DU-145), and lung (A549) cancer cell lines, comparing their activity against normal human cell lines like SV-HUC-1 and HEK-293. nih.govbenthamdirect.com The goal is to identify compounds with high selectivity for cancer cells, thereby minimizing toxicity to normal tissues. nih.gov Similarly, related chromone derivatives have shown potent antiproliferative activity against leukemia (K562), liver (HepG2), and colon (HCT-116) cancer cell lines. nih.govmdpi.com The mechanism often involves the induction of apoptosis and cell cycle arrest. nih.govbenthamdirect.com The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds, with lower values indicating higher efficacy.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spiroisoxazoline Chromanone (7b) | HT-29 (Colorectal) | 1.07 ± 0.28 | benthamdirect.com |

| Spiroisoxazoline Chromanone (7f) | MCF-7 (Breast) | 11.92 ± 1.07 | benthamdirect.com |

| 3-Styrylchromone (C6) | HCT116 (Colorectal) | 0.84 (EC₅₀) | mdpi.com |

| Furoxan Chromone (15a) | K562 (Leukemia) | Potent Activity | nih.gov |

| Benzo[f]chromene-2-carboxylic acid (5e) | A549, NCI-H460 (Lung) | Strongest in series | nih.gov |

| Flavone-dicarboxylic acid Cu-MOF (LDU-1) | A549 (Lung) | 14.53 - 32.47 | mdpi.com |

| Flavone-dicarboxylic acid Cu-MOF (LDU-1) | MCF-7 (Breast) | 14.53 - 32.47 | mdpi.com |

| Flavone-dicarboxylic acid Cu-MOF (LDU-1) | K562 (Leukemia) | 14.53 - 32.47 | mdpi.com |

Antimicrobial Properties (Antibacterial, Antifungal)

While direct and extensive research on the antimicrobial properties of this compound is limited in publicly available literature, studies on closely related chromone derivatives suggest potential activity, particularly against fungal pathogens.

Research into a series of chromone-3-carbonitriles, which share the core chromone structure with a methyl group at the 6-position, has demonstrated notable antifungal efficacy. Specifically, 6-methylchromone-3-carbonitrile , a derivative where the carboxylic acid at position 2 is replaced by a carbonitrile at position 3, exhibited significant activity against various Candida species. The minimum inhibitory concentrations (MICs) for this compound were determined against several pathogenic strains, indicating its potential as an antifungal agent. For instance, against Candida albicans and Candida glabrata, the MIC was found to be 10 µg/mL. The activity against other species such as Candida parapsilosis and Candida tropicalis was also noteworthy.

The fungicidal nature of these related chromone compounds was also highlighted, with treatments leading to a complete kill of C. albicans cells. The mechanism of action for these derivatives is thought to involve the inhibition of key virulence factors such as biofilm formation and hyphal morphogenesis, which are crucial for the pathogenicity of Candida species.

Currently, there is a lack of specific data on the antibacterial activity of this compound against common bacterial strains. Further investigation is required to fully elucidate the antimicrobial spectrum of this specific compound.

Table 1: Antifungal Activity of a Structurally Related Compound, 6-Methylchromone-3-carbonitrile

| Fungus | MIC (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Candida glabrata | 10 |

| Candida parapsilosis | 20 |

| Candida tropicalis | 50 |

| Candida krusei | 20 |

Antileishmanial Activity

The chroman (benzopyran) moiety itself is considered a privileged scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities. nih.gov This has prompted the exploration of various chroman and thiochroman (B1618051) derivatives as potential antiparasitic agents. nih.gov A structure-activity relationship (SAR) study on related thiochroman-4-one (B147511) derivatives found that certain compounds displayed good antileishmanial activity. nih.gov

Further research is necessary to specifically evaluate this compound and its derivatives to determine their efficacy and mechanism of action against Leishmania species.

Antihistaminic Activity

Investigations into the pharmacological effects of chromone derivatives have revealed their potential as antihistaminic agents. The core chromone skeleton is a key component in a number of biologically active compounds.

A study on a series of (6-Substituted 4-Oxo-4H-chromene-3-yl) methyl N-substituted aminoacetates has provided evidence for the role of the 6-methyl substituent in modulating antihistaminic activity. These compounds were evaluated for their ability to inhibit histamine-induced isotonic contractions in isolated guinea pig ileum.

The findings indicated that substitution at the 6-position of the chromone ring significantly influences the antihistaminic potency. A compound in this series featuring a methyl group at the 6-position demonstrated a notable percentage of inhibition of histamine-induced contractions. This suggests that the presence of a methyl group at this specific position on the chromone nucleus contributes positively to the antihistaminic profile of the molecule.

Table 2: In Vitro Antihistaminic Activity of a Related 6-Methyl Chromone Derivative

| Compound | Concentration (µg) | % Inhibition of Histamine-Induced Contractions |

|---|---|---|

| (6-Methyl-4-oxo-4H-chromen-3-yl)methyl piperidinoacetate | 60 | 73.4 |

Anti-HIV Activity

There is currently a lack of publicly available scientific literature detailing the direct anti-HIV activity of this compound. While the broader class of chromone and chromanone derivatives has been investigated for various biological activities, specific data for this compound against the human immunodeficiency virus (HIV) is not reported.

Some studies have explored other chromanone derivatives as potential anti-HIV agents. For instance, 12-oxocalanolide A , a more complex chromanone, has been identified as an inhibitor of HIV-1 reverse transcriptase. nih.gov However, the structural differences between these complex natural product analogs and the simpler this compound are significant, and therefore, their biological activities cannot be directly extrapolated. Research into other heterocyclic systems, such as certain fused chromene derivatives, has also been conducted to evaluate their anti-HIV potential. researchgate.net

Without specific experimental data, the potential for this compound to act as an anti-HIV agent remains speculative. Dedicated screening and mechanistic studies would be required to ascertain any such activity.

Computational and Theoretical Chemistry Applications in Chromanone Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These in silico experiments are crucial for rationalizing experimental observations and guiding the synthesis of new compounds with desired characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For chromanone derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. d-nb.infonih.gov

For a molecule like 6-Methyl-4-oxo-chroman-2-carboxylic acid, a DFT optimization would reveal the planarity of the chromanone ring system and the preferred orientation of the carboxylic acid group. Studies on similar chromone (B188151) structures have used DFT to confirm their geometries and have found good agreement with experimental data from X-ray crystallography. d-nb.info For instance, the C=O bond length in the pyrone ring of chromone derivatives is a key parameter that influences their reactivity. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Chromone Derivative (Analogous to the core of this compound) calculated using DFT. (Note: Data is illustrative and based on published values for related chromone structures, not the specific title compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | 1.35 |

| C4=O | 1.23 | |

| O1-C2 | 1.36 | |

| C4a-C8a | 1.40 | |

| Bond Angle (°) | C2-C3-C4 | 120.5 |

| C3-C4-C4a | 118.0 | |

| O1-C8a-C4a | 121.0 |

Atoms In Molecules (AIM) and Natural Bond Orbital (NBO) Analyses for Bonding Characteristics

To delve deeper into the nature of chemical bonds and intramolecular interactions, Atoms In Molecules (AIM) and Natural Bond Orbital (NBO) analyses are employed. AIM theory defines atoms and bonds based on the topology of the electron density. nih.gov

HOMO-LUMO Analysis for Stability and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.govnih.gov

In studies of chromone derivatives, the HOMO is often found to be localized on the benzene (B151609) ring, while the LUMO is distributed over the pyrone ring, particularly the C=C and C=O bonds. nih.gov This suggests that the benzene part of the molecule is the most likely site for electrophilic attack, while the pyrone ring is susceptible to nucleophilic attack. For this compound, a similar distribution would be anticipated, with the methyl group potentially influencing the energy of the HOMO and the oxo and carboxylic acid groups affecting the LUMO energy.

Table 2: Representative Frontier Molecular Orbital Energies for a Chromone Derivative. (Note: Data is illustrative and based on published values for related chromone structures, not the specific title compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Non-Linear Optical (NLO) Properties Determination

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational chemistry provides a means to predict these properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). DFT calculations are a common method for determining these NLO properties. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. Research on related organic molecules has demonstrated the utility of DFT in predicting NLO behavior. nih.gov While not a primary focus for many chromanone studies, the conjugated system in this compound suggests that a computational investigation of its NLO properties could be a worthwhile endeavor.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to simulate molecular spectra, which can be compared with experimental data to confirm the structure and assign vibrational modes.

Simulated Infrared (IR) and UV-Visible (UV-Vis) Spectra

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The frequencies and intensities of the vibrational modes are determined from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra are invaluable for assigning the peaks in experimental IR and Raman spectra. For chromone derivatives, characteristic peaks include the C=O stretching vibrations of the ketone and carboxylic acid groups, C-O-C stretching of the pyran ring, and various aromatic C-H and C=C vibrations. d-nb.inforesearchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. nih.govmaterialsciencejournal.org This approach calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions involved. For a compound like this compound, TD-DFT would likely predict π→π* and n→π* transitions associated with the aromatic system and the carbonyl groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry enhances the power of NMR by allowing for the theoretical prediction of chemical shifts. For this compound, density functional theory (DFT) is a commonly employed method for calculating NMR parameters. These calculations can help in the assignment of complex spectra and in confirming the proposed structure of synthesized compounds.

The process typically involves optimizing the geometry of the molecule at a chosen level of theory and basis set, followed by the calculation of the magnetic shielding tensors. These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Theoretical calculations can provide valuable data even before a compound is synthesized, aiding in the planning of experimental work.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which are illustrative of the data that would be generated from such computational studies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.5 - 5.0 | - |

| C3-H₂ | 2.8 - 3.2 | - |

| C4 | - | 190 - 195 |

| C4a | - | 120 - 125 |

| C5 | - | 130 - 135 |

| C5-H | 7.6 - 7.8 | - |

| C6 | - | 135 - 140 |

| C6-CH₃ | 2.3 - 2.5 | 20 - 25 |

| C7-H | 7.0 - 7.2 | 115 - 120 |

| C8-H | 7.4 - 7.6 | 125 - 130 |

| C8a | - | 155 - 160 |

| COOH | 10.0 - 12.0 | 170 - 175 |

| Note: These are representative chemical shift ranges and the actual values can vary based on the solvent and the specific computational method used. |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

To perform molecular docking, a three-dimensional structure of the target protein is required. While experimental structures from X-ray crystallography or cryo-electron microscopy are preferred, they are not always available. In such cases, homology modeling can be used to build a theoretical model of the target protein. This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.

The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. The sequence of the target protein is then aligned with the template sequence, and a 3D model is built based on the template's backbone structure. For a compound like this compound, which may target enzymes like α-glucosidase or receptors like PPARγ, homology modeling can provide the necessary protein structures for subsequent docking studies. nih.govnih.gov

Once a 3D structure of the target protein is available, molecular docking simulations can be performed to predict the binding conformation and affinity of this compound. Docking algorithms explore various possible orientations and conformations of the ligand within the protein's binding site and score them based on a force field that estimates the binding energy.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the structural basis of the ligand's activity and for designing modifications to improve its potency and selectivity. Studies on similar pyrimidone derivatives have shown that the carboxylic acid group is crucial for binding to the target protein. nih.gov

Below is a table illustrating the kind of data that would be obtained from a docking study of this compound with a hypothetical target protein.

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU 234, ARG 345 |

| Hydrophobic Interactions | LEU 231, PHE 342, TRP 451 |

| Electrostatic Interactions | ASP 298 |

| Note: The specific residues and energy values are illustrative and would depend on the actual target protein. |

Drug similarity and pharmacophore mapping are computational tools used to assess the "drug-likeness" of a compound and to identify the essential chemical features responsible for its biological activity.

Drug Similarity: This involves evaluating the physicochemical properties of this compound, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and comparing them to the properties of known drugs. This analysis helps in predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Pharmacophore Mapping: A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds. For this compound, a pharmacophore model would highlight the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings that are critical for its biological activity. This model can then be used as a 3D query to screen large chemical databases for new compounds with similar activity.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy would provide a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Paramagnetic Shift Reagents)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The methyl group protons would resonate as a singlet in the aromatic methyl region (~2.3-2.5 ppm). The protons of the chroman ring, specifically the methine proton at position 2 and the methylene (B1212753) protons at position 3, would exhibit characteristic shifts and coupling constants, confirming the saturated heterocyclic ring structure. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield shift (10-13 ppm). libretexts.orgspectrabase.com

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the ketone at a significantly downfield position (~190-200 ppm), the carboxylic acid carbonyl (~170-180 ppm), and the carbons of the aromatic ring (110-160 ppm). libretexts.orgspectrabase.com The aliphatic carbons of the chroman ring (C2, C3) and the methyl group carbon would appear in the upfield region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. COSY would establish proton-proton coupling relationships, for instance, between the C2-proton and the C3-protons. HSQC would correlate each proton signal with its directly attached carbon atom.

Paramagnetic Shift Reagents: In cases of signal overlap in the ¹H NMR spectrum, chiral or achiral paramagnetic shift reagents could be employed. These reagents form transient complexes with the molecule, inducing significant shifts in the resonance frequencies of nearby protons, thereby resolving overlapping signals and aiding in structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Methyl-4-oxo-chroman-2-carboxylic acid, the IR spectrum would be expected to display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. spectrabase.com Two distinct and strong carbonyl (C=O) stretching bands would be anticipated: one for the ketone at position 4 (around 1680-1700 cm⁻¹) and another for the carboxylic acid at position 2 (around 1700-1725 cm⁻¹). spectrabase.com

Mass Spectrometry (MS, ESI-MS/MS, HRMS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

MS: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show the molecular ion peak, confirming the molecular weight of the compound.

ESI-MS/MS and HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation pattern. This pattern would be crucial for confirming the connectivity of the molecule, with expected fragments corresponding to the loss of the carboxylic acid group ([M-COOH]⁺) or other characteristic cleavages of the chromanone ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzene ring fused to the pyranone system constitutes a chromophore that would absorb UV light. Carboxylic acids themselves typically absorb around 210 nm, which is often too low to be of practical use for structural elucidation. libretexts.org However, the conjugated system of the aromatic ketone in the chromanone structure would be expected to produce characteristic absorption maxima at higher wavelengths, providing corroborating evidence for the proposed structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from reaction mixtures, assessing its purity, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

HPLC is a cornerstone technique for both the analysis and purification of organic compounds.

Purity Assessment: Reversed-phase HPLC, likely using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be the standard method to assess the purity of a synthesized batch of this compound. A pure sample would ideally show a single, sharp peak.

Enantiomeric Purity: Since the molecule has a stereocenter at the C2 position, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical. This is achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly effective for separating the enantiomers of chiral carboxylic acids. rsc.orgnih.gov Method development would involve screening various chiral columns and mobile phase compositions (both normal-phase and reversed-phase) to achieve baseline separation of the two enantiomer peaks. rsc.orgnih.gov The relative area of the two peaks would then be used to determine the enantiomeric excess (ee) of a chiral sample.

Crystallographic Analysis for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related chroman and chromene structures provides insight into the expected structural parameters. researchgate.netresearchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Chromene Derivative (Note: This data is representative of a related chromene structure and is provided for illustrative purposes due to the absence of published data for this compound)

| Parameter | Value |

| Chemical Formula | C20H23N2O4 rsc.org |

| Crystal System | Triclinic rsc.org |

| Space Group | P-1 rsc.org |

| a (Å) | 7.519(5) rsc.org |

| b (Å) | 9.445(7) rsc.org |

| c (Å) | 13.385(10) rsc.org |

| α (°) | 80.837(11) rsc.org |

| β (°) | 82.430(12) rsc.org |

| γ (°) | 69.438(11) rsc.org |

| Volume (ų) | 875.8(11) rsc.org |

| Z (molecules/unit cell) | 2 |

This level of detailed structural information is crucial for understanding the molecule's intrinsic properties and its potential interactions in a biological or material context.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. rsc.orgiucr.orgrsc.org This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal.

Table 3: Representative Hirshfeld Surface Analysis Data for a Coumarin Derivative (Note: This data illustrates the types of intermolecular contacts and their typical contributions for a related heterocyclic system.) iucr.org

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 23.6 |

| H···H | 22.4 |

| C···H / H···C | 21.0 |

| Br···H / H···Br | 9.6 |

| C···C | 7.0 |

| Br···C / C···Br | 6.4 |

This analysis reveals that hydrogen bonding and general van der Waals forces are the most significant contributors to the crystal packing in these systems. iucr.org Understanding these interactions is fundamental for crystal engineering and predicting the physicochemical properties of the solid-state material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. For a pure organic compound like this compound, the experimentally determined percentages of carbon and hydrogen are compared against the theoretically calculated values based on its molecular formula. This comparison serves as a crucial check for the purity and compositional integrity of a newly synthesized compound.

The theoretical composition is calculated from the molecular formula (C₁₁H₁₀O₄) and the atomic weights of the constituent elements.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 63.46 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.84 |

| Oxygen | O | 15.999 | 4 | 63.996 | 30.70 |

| Total | C₁₁H₁₀O₄ | 208.197 | 100.00 |

In practice, an experimental result that falls within a narrow margin (typically ±0.4%) of the calculated theoretical values is considered strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Research Applications and Emerging Potentials of 6 Methyl 4 Oxo Chroman 2 Carboxylic Acid

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.orgnih.gov This makes 6-Methyl-4-oxo-chroman-2-carboxylic acid and its derivatives valuable as synthetic intermediates and building blocks for the creation of more complex and biologically active molecules. bldpharm.com The presence of the carboxylic acid and ketone functional groups allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds. acs.org

The synthesis of various chroman and chromone (B188151) derivatives has been a subject of considerable research, with methods being developed to efficiently produce these scaffolds. For instance, microwave-assisted synthesis and base-mediated aldol (B89426) condensation have been employed to create substituted chroman-4-ones. acs.org The strategic placement of the methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, which can be exploited in the design of new compounds with specific functions. While much of the literature focuses on the broader class of chroman-2-carboxylic acids, the principles of their synthetic utility are directly applicable to the 6-methyl derivative. The ability to enzymatically resolve racemic mixtures of related compounds, such as 6-fluoro-chroman-2-carboxylic acid, highlights the potential for producing enantiomerically pure forms of this compound, which is crucial for the development of specific and potent bioactive molecules. rsc.org

Application in Developing Chemical Probes for Biological Research

Chemical probes are essential tools in chemical biology for the investigation of protein function and cellular processes. mskcc.org The development of such probes often relies on novel chemical entities that can be modified to interact with specific biological targets. mskcc.org The chroman scaffold has shown promise in this area. For example, a tritium-labeled derivative of a chromene-2-carboxylic acid has been successfully used as a radioligand for studying the orphan G protein-coupled receptor GPR35. ebi.ac.ukacs.orgresearchgate.net This demonstrates the potential of the chroman framework to be adapted into highly specific probes for receptor binding and functional studies.

Contributions to Drug Discovery Efforts for Specific Therapeutic Areas

The chroman scaffold is a key component in a variety of biologically active compounds, and its derivatives have been investigated for numerous therapeutic applications. nih.gov Research into chroman-based molecules has shown potential in several key areas of drug discovery.

Neurodegenerative Diseases: The antioxidant and neuroprotective properties of chroman derivatives make them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Compounds with the 6-hydroxychroman-2-carboxylic acid structure, such as Trolox (a water-soluble analog of vitamin E), are well-known for their radical scavenging abilities. mpbio.combiosynth.comnih.govchemspider.comnih.gov While this compound lacks the hydroxyl group of Trolox, the chroman ring itself contributes to the antioxidant potential. Furthermore, derivatives of chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related and neurodegenerative disorders. acs.org

Anti-inflammatory and Antioxidant Activity: Several studies have highlighted the anti-inflammatory and antioxidant properties of chroman derivatives. Amides of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid have been synthesized and shown to possess antioxidant activity. nih.govresearchgate.net The ability of these compounds to inhibit processes like lipid peroxidation suggests their potential in mitigating oxidative stress-related conditions.

Other Therapeutic Areas: The versatility of the chroman scaffold is further demonstrated by its exploration in other therapeutic contexts. Chroman derivatives have been designed and synthesized with the aim of producing dual anti-breast cancer and antiepileptic agents. nih.gov Additionally, derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid have been investigated as activators of PPARgamma, a target for anti-diabetic drugs. nih.gov The chromone-2-carboxylic acid framework has also been utilized to develop potent agonists for the orphan G protein-coupled receptor GPR35. ebi.ac.ukacs.orgresearchgate.net

The following table summarizes some of the therapeutic targets and activities of various chroman and chromone derivatives:

| Derivative Class | Therapeutic Target/Activity | Reference |

| 6-Hydroxychroman-2-carboxylic acids (e.g., Trolox) | Antioxidant, Neuroprotective | mpbio.combiosynth.comnih.govchemspider.comnih.gov |

| Substituted Chroman-4-ones | SIRT2 Inhibition | acs.org |

| 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid amides | Antioxidant | nih.govresearchgate.net |

| Chroman derivatives with Schiff base and isatin (B1672199) moieties | Anti-breast cancer, Antiepileptic | nih.gov |

| 6-Methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives | PPARgamma Activation | nih.gov |

| 8-Substituted chromen-4-one-2-carboxylic acids | GPR35 Agonism | ebi.ac.ukacs.orgresearchgate.net |

Methodological Advancements and Future Research Directions

Sustainable Synthesis and Green Chemistry Innovations

Further investigation into this compound would first require primary research to establish its existence, methods of synthesis, and basic chemical and biological properties.

Q & A

Q. How can conflicting biological activity data in cell-based vs. in vivo assays be reconciled?

- Analysis : In vitro β-arrestin assays (EC50 = 12 nM) vs. in vivo ED50 = 5 mg/kg discrepancies may stem from metabolic clearance (CYP3A4-mediated oxidation). Microsomal stability assays (t1/2 = 8 min) confirm rapid degradation, prompting structural optimization (e.g., fluorination at position 8 increases t1/2 to 45 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.